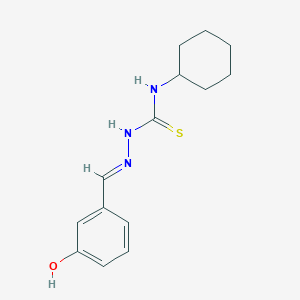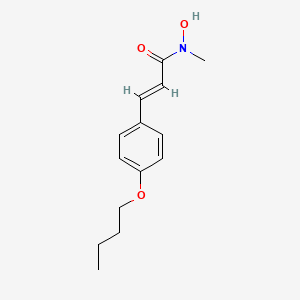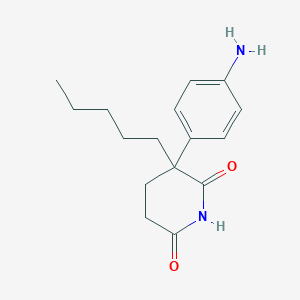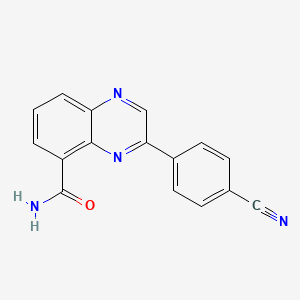
3-(4-Cyanophenyl)quinoxaline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Cyanophenyl)quinoxaline-5-carboxamide is a nitrogen-containing heterocyclic compound. Quinoxalines are known for their wide range of biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Métodos De Preparación
The synthesis of 3-(4-cyanophenyl)quinoxaline-5-carboxamide typically involves the condensation of 2,3-diaminobenzene with a suitable dicarbonyl compound. One common method involves the reaction of methyl 2,3-diamino benzoate with oxalic acid monohydrate at elevated temperatures to form the quinoxaline core. Subsequent steps include chlorination, hydrolysis, and amide formation to yield the final product .
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-(4-Cyanophenyl)quinoxaline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable quinoxaline core.
Mecanismo De Acción
The mechanism of action of 3-(4-cyanophenyl)quinoxaline-5-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer research, the compound has been shown to inhibit key enzymes and pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
3-(4-Cyanophenyl)quinoxaline-5-carboxamide can be compared with other quinoxaline derivatives such as:
3-(4-Chlorophenyl)quinoxaline-5-carboxamide: Known for its PARP inhibitory activity.
2,3-Dihydroxyquinoxaline-5-carboxamide: Exhibits significant antibacterial activity.
2,3-Dimethoxyquinoxaline-5-carboxamide: Used in various synthetic applications.
The unique feature of this compound is its cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C16H10N4O |
|---|---|
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
3-(4-cyanophenyl)quinoxaline-5-carboxamide |
InChI |
InChI=1S/C16H10N4O/c17-8-10-4-6-11(7-5-10)14-9-19-13-3-1-2-12(16(18)21)15(13)20-14/h1-7,9H,(H2,18,21) |
Clave InChI |
WCZAODKSIJSHQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



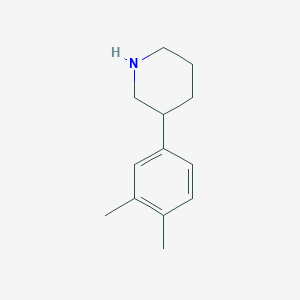
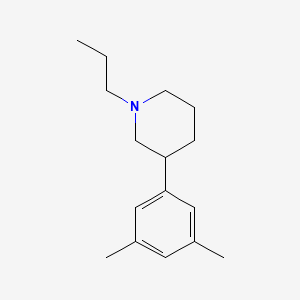
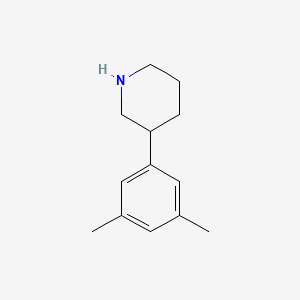
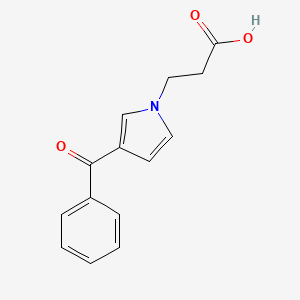

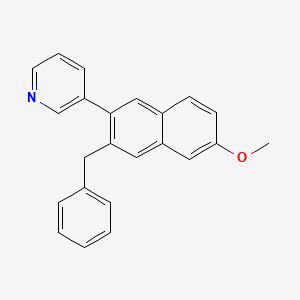

![3-(3-Aminobenzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B10842362.png)
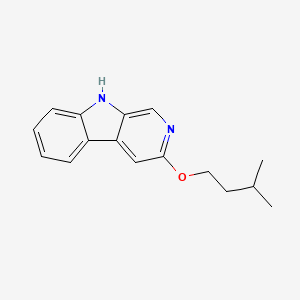
![3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine](/img/structure/B10842383.png)
